2-(3-formyl-1H-indol-1-yl)-N-{[1-(3-methylbutyl)piperidin-4-yl]methyl}acetamide
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Overview
Description
2-(3-formyl-1H-indol-1-yl)-N-{[1-(3-methylbutyl)piperidin-4-yl]methyl}acetamide is a complex organic compound that features an indole core, a piperidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-{[1-(3-methylbutyl)piperidin-4-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach starts with the formation of the indole core, followed by the introduction of the formyl group at the 3-position. The piperidine ring is then attached via a nucleophilic substitution reaction, and finally, the acetamide group is introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3-formyl-1H-indol-1-yl)-N-{[1-(3-methylbutyl)piperidin-4-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the hydroxymethyl derivative.
Substitution: The major products depend on the specific electrophile used.
Scientific Research Applications
2-(3-formyl-1H-indol-1-yl)-N-{[1-(3-methylbutyl)piperidin-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving indole derivatives.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-{[1-(3-methylbutyl)piperidin-4-yl]methyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The indole core is known to interact with various biological targets, and the piperidine ring can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetamide: Similar indole core but lacks the piperidine ring and formyl group.
N-(1-(3-methylbutyl)piperidin-4-yl)acetamide: Contains the piperidine ring and acetamide group but lacks the indole core.
3-formyl-1H-indole: Contains the formyl group and indole core but lacks the piperidine ring and acetamide group.
Uniqueness
2-(3-formyl-1H-indol-1-yl)-N-{[1-(3-methylbutyl)piperidin-4-yl]methyl}acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(3-formylindol-1-yl)-N-[[1-(3-methylbutyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-17(2)7-10-24-11-8-18(9-12-24)13-23-22(27)15-25-14-19(16-26)20-5-3-4-6-21(20)25/h3-6,14,16-18H,7-13,15H2,1-2H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAHYOLCGQNJJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(CC1)CNC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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